bombyxins
Description
Properties
CAS No. |
110098-88-9 |
|---|---|
Molecular Formula |
C6H2Cl2O2S |
Synonyms |
bombyxins |
Origin of Product |
United States |
Scientific Research Applications
Physiological Roles
Bombyxins play a crucial role in regulating glucose metabolism in insects. They are involved in several key processes:
- Glucose Absorption and Glycogen Synthesis : Bombyxin II has been shown to influence glucose absorption and glycogen synthesis in HepG2 cells through the PI3K signaling pathway. This suggests a potential hypoglycemic effect, making it a candidate for developing antidiabetic drugs .
- Trehalose Regulation : Studies indicate that bombyxin II can induce hypotrehalosemia by promoting the hydrolysis of trehalose to glucose. This is significant since trehalose serves as a primary energy source for insects .
- Energy Production : Bombyxin II increases respiration rates and glycolytic activity in tissues, indicating its role in facilitating energy production and supporting tissue growth .
Therapeutic Applications
The potential therapeutic applications of this compound are noteworthy:
- Antidiabetic Drug Development : Given their effects on glucose metabolism, this compound may be explored as a basis for new antidiabetic treatments. Their ability to lower trehalose levels and promote glucose utilization could lead to innovative therapies for managing diabetes .
- Edible Vaccines : Research has highlighted the use of silkworms as bioreactors for producing recombinant proteins. Bombyxin-derived signal peptides have been utilized to enhance the expression of proteins like urease subunit B (rUreB), which could serve as an edible vaccine against Helicobacter pylori infections .
Biotechnological Applications
This compound have significant implications in biotechnology:
- Recombinant Protein Production : The silkworm Bombyx mori is increasingly used for the large-scale production of recombinant proteins due to its ability to retain natural protein activity. Bombyxin peptides facilitate the secretion of these proteins, enhancing production efficiency .
- Transgenic Research : The GAL4/UAS system in B. mori allows for targeted gene expression studies. Researchers have utilized this system to investigate the roles of bombyxin and other hormones in development and growth, providing insights into hormonal regulation in insects .
Case Studies
- Bombyxin II and Glucose Metabolism : A study demonstrated that injection of bombyxin II into Bombyx mori larvae resulted in a dose-dependent decrease in hemolymph trehalose levels, suggesting its role in carbohydrate metabolism .
- Production of Recombinant Proteins using Bombyxin Signal Peptides : Research focused on enhancing the secretion of rUreB proteins using bombyxin-derived signal peptides showed promising results for applications in medical therapeutics .
Comparison with Similar Compounds
Key Differences :
- This compound lack glucose-lowering activity in their native species (B. mori) but regulate growth via the insulin/IGF receptor (InR) .
- Insulin’s C-peptide is absent in this compound, which instead retain a non-cleaved C-domain in precursors .
IGF-like Peptides (IGFLPs) and this compound
In B. mori, the IGF-like peptide BIGFLP shares structural motifs with this compound but differs in processing and tissue-specific roles:
- BIGFLP : Secreted as a single-chain peptide by the fat body (analogous to vertebrate IGFs), it regulates stage-dependent tissue growth and adult organ development .
- This compound : Processed into two-chain structures in IPCs, they primarily modulate larval growth and metabolism .
Functional Overlap : Both activate the single InR in B. mori, but BIGFLP compensates for bombyxin deficiency during mid-fifth instar larval stages .
Drosophila ILPs (DILPs) and this compound
Divergence :
- DILP-6 and DILP-7 are structurally distinct from this compound and regulate growth in non-neurosecretory tissues .
Receptor Mechanisms and Cross-Species Activity
- Receptor Specificity : this compound and BIGFLP share the B. mori InR, but this compound exhibit cross-species activity in Samia cynthia (stimulating ecdysteroid synthesis) while being inactive in their native species .
- Human Insulin/IGF-1: Neither human insulin nor IGF-1 activates bombyxin-responsive pathways in lepidopteran tissues, highlighting evolutionary divergence .
Gene Family Diversity and Evolutionary Context
- Gene Duplication : The bombyxin gene family expanded via lineage-specific duplications, unlike the single-copy insulin gene in vertebrates .
- Functional Redundancy : Multiple bombyxin isoforms (e.g., bombyxin-II, -IV) allow functional compensation, as shown by larval growth defects in IPC-silenced B. mori .
Expression Dynamics and Hemolymph Regulation
- Developmental Stage : Bombyxin secretion peaks during early larval instars, while BIGFLP dominates during mid-fifth instar due to dilution effects from rapid hemolymph volume expansion .
- Nutritional Regulation: Bombyxin levels correlate with dietary amino acid availability, unlike IGF-like peptides, which are stage-dependent .
Tables
Table 1. Structural Comparison of Insulin Superfamily Peptides
Preparation Methods
Source Material and Initial Processing
This compound are predominantly isolated from the heads of adult male silkworms (Bombyx mori), where these peptides are synthesized in neurosecretory cells. A large-scale isolation protocol requires approximately 1.2 million male adult heads (equivalent to 9 kg of tissue) to yield 0.16 mg of purified bombyxin-IV. The process begins with the preparation of an acetone powder to stabilize the peptide content. Fresh heads are homogenized in cold acetone (-20°C), filtered, and dried to remove lipids and water-soluble impurities.
Extraction and Preliminary Purification
The acetone powder is subjected to sequential solvent treatments to isolate this compound:
-
Washing with 80% ethanol to remove residual lipids and pigments.
-
Extraction with 2% NaCl solution to solubilize peptides.
-
Heat treatment at 90°C for 15 minutes to denature heat-labile contaminants.
-
Fractional precipitation using ammonium sulfate (80% saturation) and acetone (55–75% and 80% concentrations) to concentrate bombyxin-containing fractions.
Critical steps such as picric acid precipitation (90% saturation) further eliminate non-peptidic contaminants. These preliminary steps reduce the sample volume by >90%, enabling subsequent chromatographic purification.
Chromatographic Purification
The crude extract undergoes a 16-step purification protocol to achieve homogeneity:
Gel Filtration Chromatography
Ion Exchange Chromatography
-
DEAE-Sepharose CL-6B (step 10 and 13): Anion exchange chromatography with a sodium chloride gradient (0.1–0.5 M in Tris buffer, pH 7.8) resolves bombyxin isoforms. Bombyxin-IV elutes at ~0.3 M NaCl.
-
TSK-gel DEAE-5PW (step 15): High-performance liquid chromatography (HPLC) with a 0.05–0.54 M NaCl gradient in Tris-acetonitrile buffer achieves final purification.
Reversed-Phase HPLC
Table 1: Key Purification Steps for Bombyxin-IV
| Step | Technique | Yield (mg) | Purity (%) |
|---|---|---|---|
| 1 | Acetone powder preparation | 9,000 | <1 |
| 10 | DEAE-Sepharose CL-6B | 12.5 | 15 |
| 14 | Hi-Pore RP-318 | 0.5 | 75 |
| 16 | TSK-gel DEAE-5PW | 0.16 | >99 |
Chemical Synthesis of this compound
Solid-Phase Peptide Synthesis (SPPS)
Bombyxin-IV, a heterodimeric peptide with A- and B-chains linked by disulfide bonds, is synthesized using the Boc (tert-butyloxycarbonyl) protocol .
A-Chain Synthesis
The A-chain (21 residues, 4 cysteine residues) is assembled on a p-methylbenzhydrylamine resin . Key steps include:
B-Chain Synthesis
The B-chain (27 residues, 2 cysteine residues) is synthesized similarly, with Cys residues protected by MeBzl groups.
Disulfide Bond Formation
Selective deprotection and oxidation achieve the correct disulfide connectivity (A-chain: Cys6-Cys20, Cys7-Cys19; B-chain: Cys10-Cys15):
-
Deprotection of MeBzl groups : Treatment with hydrogen fluoride (HF) at 0°C.
-
Air oxidation : The A- and B-chains are combined in 0.1 M ammonium acetate (pH 7.8) and stirred for 48 hours.
-
Final deprotection : Acm groups are removed with iodine, followed by RP-HPLC purification.
Table 2: Synthetic Bombyxin-IV Characterization
| Parameter | Value |
|---|---|
| Overall yield | 8% |
| Retention time (RP-HPLC) | 26.2 minutes |
| Bioactivity (Samia units) | 0.1 ng/unit |
Analytical Validation of Prepared this compound
Structural Confirmation
Q & A
Q. Table 1. Key Structural Features of this compound vs. Vertebrate Insulin
Q. Table 2. Functional Roles of Bombyxin Gene Families
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
